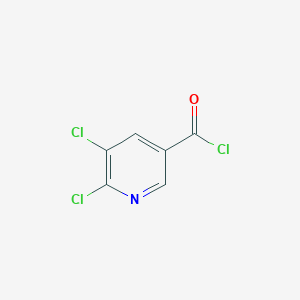

5,6-dichloropyridine-3-carbonyl Chloride

カタログ番号 B1273096

CAS番号:

54127-29-6

分子量: 210.4 g/mol

InChIキー: NZEAAWXZOUGYCH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

5,6-dichloropyridine-3-carbonyl Chloride is a chemical compound that belongs to the pyridine class . It is used as an intermediate for animal growth promoters . It is a versatile reagent used in the synthesis of organic compounds.

Synthesis Analysis

The synthesis of 5,6-dichloropyridine-3-carbonyl Chloride involves the use of 5-chloropicolinic acid and N,N- dimethylformamide in dichloromethane, followed by the addition of oxalyl chloride . The reaction mixture is then allowed to warm up to room temperature and stirred at that temperature for two hours .Molecular Structure Analysis

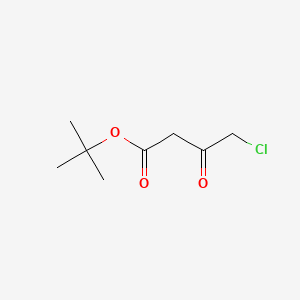

The molecular formula of 5,6-dichloropyridine-3-carbonyl Chloride is C6H2Cl3NO . The molecular weight is 210.4 g/mol . The InChI code is 1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H . The Canonical SMILES is C1=C(C=NC(=C1Cl)Cl)C(=O)Cl .Chemical Reactions Analysis

5,6-dichloropyridine-3-carbonyl Chloride can undergo radical attack of the reactive OH(•) species on the carbonyl group followed by the corresponding N-C or C-C bond cleavages and recyclization with formation of the pyrrol structures substituted with carboxylic groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-dichloropyridine-3-carbonyl Chloride include a density of 1.582 g/cm3 , a boiling point of 265.2ºC at 760 mmHg , and a flash point of 114.2ºC . The compound has a topological polar surface area of 30 Ų and a complexity of 164 .科学的研究の応用

- “5,6-dichloropyridine-3-carbonyl Chloride” is a chemical compound with the CAS Number: 54127-29-6 .

- It is typically stored at room temperature and has a molecular weight of 210.45 .

- This compound is often used in the synthesis of various novel compounds. For instance, it has been utilized to synthesize 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds.

- Agricultural Industry

- Pharmaceutical Industry

- Chemical Synthesis

- When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .

- Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

- When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .

- Agricultural Industry

- Pharmaceutical Industry

- Chemical Synthesis

- When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .

- Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

- When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .

Safety And Hazards

特性

IUPAC Name |

5,6-dichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEAAWXZOUGYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381954 | |

| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dichloropyridine-3-carbonyl Chloride | |

CAS RN |

54127-29-6 | |

| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

A mixture of 5,6-dichloronicotinic acid (5.2 g, 27 mmol) in thionyl chloride (50 mL) containing dimethylformamide (2 drops) was heated under reflux conditions for two hours; cooled and concentrated under reduced pressure to afford 5,6-dichloronicotinoyl chloride (5.6 g, 99%) as a yellow oil.

Yield

99%

Synthesis routes and methods II

Procedure details

To a well stirred suspension of 5,6-dichloronicotinic acid 5 (600 g, 3.125 mole, Sigma-Aldrich) and DMF (20.0 mL) in dichloroethane (1.2 L) was added drop wise with stirring thionyl chloride (743.56 g, 6.25 mole). The reaction mixture was set up for heating with reflux, fitted with a gas trap filled with saturated aqueous sodium bicarbonate and heated at a temperature of 75° C. until the reaction mixture formed a clear solution, about 3 h. LC/MS of a sample quenched in methanol showed only the presence of the methyl ester. The reaction mixture was cooled to a temperature of about 25° C. and concentrated under reduced pressure to provide 5,6-dichloronicotinoyl chloride 6 as a thick paste.

Synthesis routes and methods III

Procedure details

A mixture of 5,6-dichloro-nicotinic acid (7.0 g, 0.036 mol, Aldrich), (COCl)2 (50 mL, Aldrich) and DMF (2 drops) was stirred at room temperature for 4 h. The solution was evaporated in vacuo to give the title compound as an orange solid

Name

Synthesis routes and methods IV

Procedure details

To a well stirred suspension of 5,6-dichloronicotinic acid 11 (600 g, 3.125 mole) and N,N-dimethylformamide (20.0 mL) in dichloroethane (1.2 L) was added drop wise with stirring thionyl chloride (743.56 g, 6.25 mole). The reaction mixture was set up for heating with reflux, fitted with a gas trap filled with saturated aqueous sodium bicarbonate and heated at 75° C. until the reaction mixture formed a clear solution, about 3 h. LC/MS of a sample quenched in methanol showed only methyl ester. The reaction mixture was cooled to ambient and concentrated under reduced pressure to yield 5,6-dichloronicotinoyl chloride 12 as a thick paste.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。